molecular formula C10H10FNO2 B3148259 3-hydroxy-4-fluoro-N-cyclopropylbenzamide CAS No. 639858-61-0

3-hydroxy-4-fluoro-N-cyclopropylbenzamide

Cat. No.: B3148259
CAS No.: 639858-61-0
M. Wt: 195.19 g/mol
InChI Key: IZRXWRFJFIVWSF-UHFFFAOYSA-N
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Description

3-hydroxy-4-fluoro-N-cyclopropylbenzamide is an organic compound that features a benzamide core substituted with a hydroxy group at the 3-position, a fluoro group at the 4-position, and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-fluoro-N-cyclopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amine group.

    Acylation: The amine group is acylated to form the benzamide core.

    Substitution: The hydroxy and fluoro groups are introduced through electrophilic aromatic substitution reactions.

    Cyclopropylation: The nitrogen atom is alkylated with a cyclopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-fluoro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-fluoro-N-cyclopropylbenzamide.

    Reduction: Formation of 3-hydroxy-N-cyclopropylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-4-fluoro-N-cyclopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-fluoro-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and fluoro groups play a crucial role in binding to the active site of the target, while the cyclopropyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-fluorobenzamide
  • 3-hydroxy-4-chloro-N-cyclopropylbenzamide
  • 3-hydroxy-4-methyl-N-cyclopropylbenzamide

Uniqueness

3-hydroxy-4-fluoro-N-cyclopropylbenzamide is unique due to the presence of both a hydroxy and a fluoro group on the benzamide core, which imparts distinct chemical and biological properties. The cyclopropyl group further enhances its stability and potential for therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-4-fluoro-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRXWRFJFIVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-hydroxy-4-fluorobenzoic acid (1.56 g, 10 mmol), cyclopropylamine (0.6 g, 10.5 mmol), triethylamine (1.02 g, 10 mmol) and HOBt (0.3 g, 2 mol) in DMF (10 mL) was added EDCI (2.0 g, 10.5 mmol) at RT. The mixture was stirred at RT overnight. The mixture was diluted with water and extracted with ethyl acetate (3×20 mL). The extract was washed with water and concentrated to afford 3-hydroxy-4-fluoro-N-cyclopropylbenzamide as a solid (1.2 g, 61.5%).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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